FF-10101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FF-10101-01 is a novel, irreversible inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase. This compound has shown significant efficacy against acute myeloid leukemia (AML) cells harboring FLT3 mutations, including those resistant to other FLT3 inhibitors . The compound forms a covalent bond with the cysteine residue at position 695 of FLT3, leading to selective and potent inhibition of the kinase .
Mechanism of Action
Target of Action
FF-10101 is a novel compound that targets Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is the most frequent genetic alteration in acute myeloid leukemia (AML) and is associated with a poor prognosis . The mutations in FLT3 cause its constitutive activation, leading to autonomous cell proliferation and activation .
Mode of Action
This compound is an irreversible inhibitor of FLT3 . It covalently binds to a cysteine residue (C695) near the active site of FLT3, thereby irreversibly inhibiting receptor signaling . This unique binding confers high selectivity and inhibitory activity against FLT3 kinase .
Biochemical Pathways
The activation of FLT3 induces multiple intracellular signaling molecules, leading to autonomous cell proliferation and activation . This compound effectively inhibits these signaling pathways, thereby suppressing the growth of AML cells harboring FLT3 mutations .
Pharmacokinetics
It has been shown to have high efficacy against AML cells with FLT3 mutations, including those resistant to other FLT3 inhibitors .
Result of Action
This compound shows potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD), and all tested types of mutant FLT3-expressing cells, including those with mutations resistant to other FLT3 inhibitors . In mouse models, orally administered this compound showed significant growth inhibitory effects on cells expressing certain FLT3-ITD mutations . Furthermore, this compound potently inhibited the growth of primary AML cells harboring either FLT3-ITD or FLT3-D835 mutation in vitro and in vivo .
Action Environment
This compound can potentially address resistance mechanisms associated with growth factors present in the bone marrow microenvironment . It is vulnerable to mutation at c695, the amino acid required for covalent flt3 binding . This suggests that the action, efficacy, and stability of this compound can be influenced by the genetic makeup of the tumor cells and the surrounding microenvironment .
Biochemical Analysis
Biochemical Properties
FF-10101 has selective and potent inhibitory activities against FLT3 by forming a covalent bond to the C695 residue . This unique binding brings high selectivity and inhibitory activity against FLT3 kinase .
Cellular Effects
This compound shows potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD), MOLM-13, MOLM-14, and MV4-11, and all tested types of mutant FLT3-expressing 32D cells including quizartinib-resistant mutations at D835, Y842, and F691 residues in the FLT3 kinase domain .
Molecular Mechanism
The co-crystal structure of FLT3 protein bound to this compound revealed the formation of a covalent bond between this compound and the cysteine residue at 695 of FLT3 . This unique binding mechanism results in high selectivity and inhibitory activity against FLT3 kinase .
Temporal Effects in Laboratory Settings
In mouse subcutaneous implantation models, orally administered this compound showed significant growth inhibitory effect on FLT3-ITD-D835Y- and FLT3-ITD-F691L–expressing 32D cells .
Chemical Reactions Analysis
FF-10101-01 undergoes covalent bonding reactions, particularly with the cysteine residue at position 695 of FLT3 . This reaction is crucial for its irreversible inhibition of the kinase. The compound is designed to be minimally vulnerable to resistance induced by FLT3 ligand . Major products formed from these reactions include the inhibited FLT3 kinase complex.
Scientific Research Applications
FF-10101-01 has been extensively studied for its applications in treating acute myeloid leukemia (AML) with FLT3 mutations . It has shown high efficacy against various mutant forms of FLT3, including those resistant to other inhibitors like quizartinib . The compound has also been evaluated in clinical trials for its potential to improve outcomes in patients with relapsed or refractory AML . Additionally, this compound-01 has shown promise in reducing immunosuppressive tumor-associated macrophages and augmenting tumor antigen-specific T cell responses, thereby generating an immunostimulatory tumor microenvironment .
Comparison with Similar Compounds
FF-10101-01 is unique in its irreversible inhibition of FLT3 through covalent bonding with the cysteine residue . Similar compounds include quizartinib and gilteritinib, which are also FLT3 inhibitors but are susceptible to resistance mutations . This compound-01 has shown efficacy against a broader range of FLT3 mutations, including those resistant to other inhibitors .
Properties
CAS No. |
1472797-69-5 |
---|---|
Molecular Formula |
C29H38N8O2 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
N-[1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide |
InChI |
InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35) |
InChI Key |
HJFSVYUFOXAVAA-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |
Isomeric SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FF-10101; FF 10101; FF10101. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.